molecular formula C23H26ClNO6 B028612 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate CAS No. 109523-96-8

2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate

Cat. No. B028612
M. Wt: 447.9 g/mol
InChI Key: AOSZXXPVOQMXAB-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate, also known as CDM, is a chemical compound that has been widely used in scientific research for its unique properties. CDM is a derivative of biphenyl and is commonly synthesized through a multistep process. In

Mechanism Of Action

The mechanism of action of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is based on its ability to bind to proteins and other biomolecules. When 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate binds to a protein, it undergoes a conformational change that results in a change in fluorescence intensity. This change in fluorescence can be used to detect protein-protein interactions and protein-ligand binding.

Biochemical And Physiological Effects

2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been shown to have antitumor activity and to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate in lab experiments is its high sensitivity and selectivity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is able to detect protein-protein interactions and protein-ligand binding with high accuracy and precision. However, one limitation of using 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate is its potential toxicity. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been shown to be toxic to certain cell types, and caution should be taken when handling and using this compound.

Future Directions

There are many potential future directions for research involving 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate. One area of interest is the development of new probes and sensors based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to detect and study other biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the development of new drugs based on 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate that can be used to treat cancer and other diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate involves several steps, including the reaction of 4-(diethylamino)phenylboronic acid with 2-bromo-1-chlorobenzene to form 2-chloro-4-(diethylamino)phenylboronic acid. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form 2-chloro-4-(diethylaminoacetoxymethyl)biphenyl. Finally, the product is treated with maleic acid to obtain 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate.

Scientific Research Applications

2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe to detect and study protein-protein interactions and protein-ligand binding. 2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of drug transport and drug resistance.

properties

CAS RN

109523-96-8

Product Name

2'-Chloro-4-(diethylaminoacetoxymethyl)biphenyl hydrogen maleate

Molecular Formula

C23H26ClNO6

Molecular Weight

447.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-(2-chlorophenyl)phenyl]methyl 2-(diethylamino)acetate

InChI

InChI=1S/C19H22ClNO2.C4H4O4/c1-3-21(4-2)13-19(22)23-14-15-9-11-16(12-10-15)17-7-5-6-8-18(17)20;5-3(6)1-2-4(7)8/h5-12H,3-4,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AOSZXXPVOQMXAB-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CC)CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O

synonyms

Glycine, N,N-diethyl-, (2'-chloro(1,1'-biphenyl)-4-yl)methyl ester, (Z)-2-butenedioate

Origin of Product

United States

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